6-[6-({1-[(2H-1,3-benzodioxol-5-yl)carbamoyl]propyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(2H-1,3-benzodioxol-5-yl)methyl]hexanamide
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Overview
Description
The compound “6-[6-({1-[(2H-1,3-benzodioxol-5-yl)carbamoyl]propyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(2H-1,3-benzodioxol-5-yl)methyl]hexanamide” is a complex organic molecule that features multiple functional groups, including benzodioxole, carbamoyl, sulfanyl, and quinazolinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, each targeting the formation of specific functional groups and the assembly of the overall structure. A possible synthetic route could include:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Carbamoyl Group: This step may involve the reaction of an amine with an isocyanate or carbamoyl chloride.
Sulfanyl Group Addition:
Quinazolinone Formation: This can be synthesized via the condensation of anthranilic acid derivatives with formamide or similar reagents.
Final Assembly: The final steps would involve coupling the intermediate products through amide bond formation and other necessary reactions.
Industrial Production Methods
Industrial production of such a complex compound would require optimization of each synthetic step to ensure high yield and purity. This might involve the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The benzodioxole and quinazolinone rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions may include the use of strong acids or bases, depending on the specific substitution reaction.
Major Products
The major products formed from these reactions would depend on the specific functional groups targeted. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could serve as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, the compound might be investigated for its potential as a drug candidate, given its multiple functional groups that could interact with biological targets.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic effects, such as anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry
In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It could modulate the activity of receptors by acting as an agonist or antagonist.
Signal Transduction Pathways: The compound might influence cellular signaling pathways, leading to changes in cell behavior.
Comparison with Similar Compounds
Similar Compounds
6-[6-({1-[(2H-1,3-benzodioxol-5-yl)carbamoyl]propyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(2H-1,3-benzodioxol-5-yl)methyl]hexanamide: This compound itself.
Other Benzodioxole Derivatives: Compounds with similar benzodioxole moieties.
Quinazolinone Derivatives: Compounds with similar quinazolinone structures.
Uniqueness
The uniqueness of this compound lies in its combination of multiple functional groups, which can lead to diverse chemical reactivity and potential applications. Its structure allows for interactions with various biological targets, making it a versatile candidate for research and development.
Properties
IUPAC Name |
6-[6-[1-(1,3-benzodioxol-5-ylamino)-1-oxobutan-2-yl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-(1,3-benzodioxol-5-ylmethyl)hexanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H34N4O9S/c1-2-30(32(40)36-21-8-10-25-27(13-21)45-18-43-25)48-34-37-23-15-29-28(46-19-47-29)14-22(23)33(41)38(34)11-5-3-4-6-31(39)35-16-20-7-9-24-26(12-20)44-17-42-24/h7-10,12-15,30H,2-6,11,16-19H2,1H3,(H,35,39)(H,36,40) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXCSZKUKMOAPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC2=C(C=C1)OCO2)SC3=NC4=CC5=C(C=C4C(=O)N3CCCCCC(=O)NCC6=CC7=C(C=C6)OCO7)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H34N4O9S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
674.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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